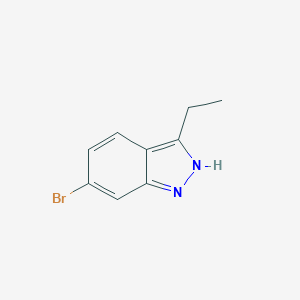

6-bromo-3-ethyl-1H-indazole

Description

Significance of the Indazole Heterocycle in Chemical Research

The indazole scaffold is of significant interest in medicinal chemistry and materials science. pnrjournal.com Its unique structure allows for diverse functionalization, leading to compounds with a broad spectrum of activities. nih.gov Indazole derivatives are recognized as important pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. pnrjournal.comsci-hub.se Consequently, they are integral to the development of new therapeutic agents. nih.govigi-global.com The versatility of the indazole nucleus makes it a valuable precursor in the synthesis of other complex heterocyclic systems. igi-global.comnih.govbenthamscience.com

Annular Tautomerism within the Indazole System: 1H- and 2H-Indazole Forms

A notable feature of the indazole system is annular tautomerism, where the proton on the nitrogen atom of the pyrazole (B372694) ring can reside on either of the two nitrogen atoms. This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net

The 1H-indazole tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and, therefore, the predominant form in most conditions, including the gas phase, in solution, and in the solid state. sci-hub.seresearchgate.netbeilstein-journals.org The 2H-indazole, or quinonoid form, is less stable. researchgate.net The relative stability of these tautomers is a subject of theoretical and experimental interest, with studies indicating that the 1H tautomer is more stable than the 2H form by approximately 3.6 to 4.1 kcal/mol. rsc.orgrsc.org This stability difference is attributed to the greater aromaticity of the 1H-indazole form. rsc.org The predominance of the 1H-tautomer influences the chemical reactivity and the synthetic strategies employed for N-substitution on the indazole ring. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRBYJWQQQBHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC(=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591695 | |

| Record name | 6-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199172-01-5 | |

| Record name | 6-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 6 Bromo 3 Ethyl 1h Indazole

6-bromo-3-ethyl-1H-indazole is a derivative of the indazole heterocyclic system. lookchem.com The presence of a bromine atom at the 6-position and an ethyl group at the 3-position imparts specific characteristics to the molecule. cymitquimica.com

| Property | Value |

| Molecular Formula | C9H9BrN2 |

| Molecular Weight | 225.1 g/mol |

| Boiling Point | 350.923 °C at 760 mmHg lookchem.com |

| Density | 1.562 g/cm³ lookchem.com |

| IUPAC Name | This compound |

| SMILES | CCC1=NN=C2C1=CC=C(Br)C=C2 |

Synthesis of 6 Bromo 3 Ethyl 1h Indazole

The synthesis of substituted indazoles like 6-bromo-3-ethyl-1H-indazole typically involves multi-step reaction sequences. While specific synthesis routes for this exact compound are not extensively detailed in the provided search results, general methods for the synthesis of related indazole derivatives can be inferred.

A common strategy for creating substituted indazoles involves the cyclization of appropriately substituted phenylhydrazines. For instance, the reaction of a 2-halobenzaldehyde or a 2-haloacetophenone with a phenylhydrazine (B124118) can yield an arylhydrazone, which is then cyclized to form the 1-aryl-1H-indazole. sci-hub.se

Another approach involves the modification of a pre-existing indazole core. For example, 6-bromo-1H-indazole can serve as a starting material. rsc.orgresearchgate.net This precursor can undergo reactions such as iodination to introduce a leaving group at the 3-position, forming 6-bromo-3-iodo-1H-indazole. rsc.orgdoi.org This intermediate can then participate in cross-coupling reactions, such as the Sonogashira coupling, to introduce various substituents at the 3-position. doi.org For the synthesis of this compound, a plausible route would involve the introduction of an ethyl group onto the 3-position of a 6-bromoindazole precursor.

Chemical Properties and Reactions of 6 Bromo 3 Ethyl 1h Indazole

The chemical behavior of 6-bromo-3-ethyl-1H-indazole is dictated by the reactivity of the indazole ring and the influence of its substituents. The bromine atom at the 6-position and the ethyl group at the 3-position, along with the N-H proton, are the primary sites for chemical transformations.

The bromine atom can be a site for nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for further functionalizing the indazole core by forming new carbon-carbon or carbon-heteroatom bonds.

The N-H proton of the indazole ring is acidic and can be removed by a base, allowing for N-alkylation or N-arylation reactions. However, these reactions can often lead to a mixture of N1 and N2 substituted products, making regioselective synthesis a challenge. beilstein-journals.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.